REACTION_SMILES
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[Br:10][c:11]1[c:12]([C:19]([F:20])([F:21])[F:22])[c:13]([F:18])[c:14]([NH2:15])[cH:16][cH:17]1.[CH3:23][S:24][S:25][CH3:26].[CH3:27][C:28](=[O:29])[OH:30].[Cu:31].[N:1]([O-:2])=[O:3].[Na+:4].[OH2:32].[S:5](=[O:6])(=[O:7])([OH:8])[OH:9]>>[Br:10][c:11]1[c:12]([C:19]([F:20])([F:21])[F:22])[c:13]([F:18])[c:14]([S:24][CH3:23])[cH:16][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c(C(F)(F)F)c1F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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[Cu]
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1ccc(Br)c(C(F)(F)F)c1F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |